9,12-Octadecadienoic acid (9Z,12Z)-, 1,1'-(2-hydroxy-1,3-propanediyl) ester
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Overview
Description
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester, also known as 1,3-Dilinoleoyl-rac-glycerol, is a compound with the molecular formula C39H68O5 and a molecular weight of 616.97 g/mol . This compound is a type of ester formed from 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester typically involves the esterification of 9,12-octadecadienoic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:
9,12-Octadecadienoic acid+2-hydroxy-1,3-propanediol→9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds present in the 9,12-octadecadienoic acid moiety. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can target the ester functional groups, converting them into alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions can replace the ester group with an alcohol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 1,3-dilinoleoyl glycerol.
Substitution: Formation of 1,3-dilinoleoyl glycerol and corresponding alcohols.
Scientific Research Applications
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound to study esterification and transesterification reactions.
Biology: It is used in studies related to lipid metabolism and the role of esters in biological systems.
Medicine: It is investigated for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release 9,12-octadecadienoic acid and 2-hydroxy-1,3-propanediol. The released 9,12-octadecadienoic acid can then participate in various metabolic pathways, including the synthesis of signaling molecules such as prostaglandins and leukotrienes .
Comparison with Similar Compounds
Similar Compounds
1,2-Dilinoleoyl-rac-glycerol: Similar structure but with ester groups at different positions.
1,3-Dioleoyl-rac-glycerol: Similar structure but with oleic acid instead of 9,12-octadecadienoic acid.
1,3-Dipalmitoyl-rac-glycerol: Similar structure but with palmitic acid instead of 9,12-octadecadienoic acid.
Uniqueness
9,12-Octadecadienoic acid (9Z,12Z)-, 1,1’-(2-hydroxy-1,3-propanediyl) ester is unique due to the presence of two 9,12-octadecadienoic acid moieties, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPGMYIQHDZFFD-WVZYQCMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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